(R)-唑吡克隆

概述

描述

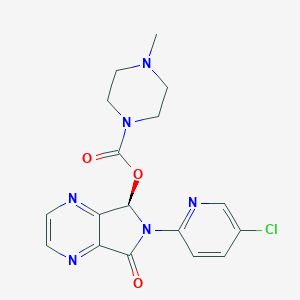

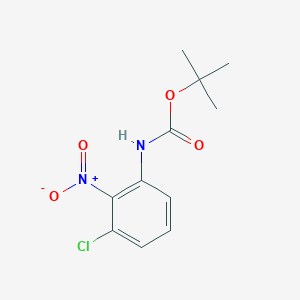

(R)-Zopiclone, also known as the levorotatory enantiomer of zopiclone, is part of a hypnotic agent used to treat insomnia. Zopiclone itself is a cyclopyrrolone, which is chemically distinct from benzodiazepines but shares some pharmacological properties, such as acting as a GABA_A receptor agonist . The drug has a chiral center and is commercially available as a racemic mixture, which includes both the (R)- and (S)-enantiomers . The (R)-enantiomer is considered inactive compared to the (S)-enantiomer, which is the psychologically active form .

Synthesis Analysis

科学研究应用

-

Treatment of Insomnia

- Field : Medical Science

- Application : “®-Zopiclone” is used in the treatment of primary and comorbid insomnia . It is a hypnotic, which has been available in countries outside the United States for over 20 years .

- Method : Clinical studies utilize zopiclone at a dose of 7.5mg administered nightly .

- Results : The hypnotic’s efficacy in reduced sleep onset latency, increased total sleep time, and a reduction in the number of night-time awakenings has been demonstrated .

-

Enantioselective Determination

- Field : Analytical Chemistry

- Application : “®-Zopiclone” and “(S)-Zopiclone” (eszopiclone) can be determined in human hair by micropulverized extraction and chiral liquid chromatography/high resolution mass spectrometry .

- Method : The specific method of application or experimental procedures is not detailed in the available resources .

- Results : The specific results or outcomes obtained are not detailed in the available resources .

-

Chiral Drug Development

- Field : Pharmaceutical Science

- Application : “®-Zopiclone” and “(S)-Zopiclone” (eszopiclone) exhibit different effects on pharmacological activity, metabolism, and toxicity in the human body . Many currently used medications in clinical practice are mixtures of enantiomers (racemates), and replacing existing racemates with single isomers has resulted in improved efficacy and/or safety profile of the racemic mixtures .

- Method : This “chiral switch” allows the existing racemate to be switched to one of its isomers and provides a safer, better-tolerated, and more efficacious alternative medication .

- Results : Since the introduction and widespread use of asymmetric synthesis and chiral separation technologies, as well as the publication of formal FDA guidelines, many pharmaceutical manufacturers have developed single-enantiomer drugs .

-

Enantioselective Analysis in Rat Brain

- Field : Bioanalytical Chemistry

- Application : “®-Zopiclone” and “(S)-Zopiclone” can be determined in rat brain samples by liquid chromatography tandem mass spectrometry .

- Method : The sample treatment procedure was carried out employing solid-phase extraction .

- Results : The method was applied in a pilot study of zopiclone kinetic disposition in rats. It could be observed that the levels of (+)- (S)-zopiclone were always higher than those of (-)- ®-zopiclone, confirming the stereoselective disposition of zopiclone .

-

Treatment of Shift Work Sleep Disorder

- Field : Sleep Medicine

- Application : One low-quality study found that zopiclone is ineffective in improving sleep quality or increasing sleep time in shift workers .

- Method : The specific method of application or experimental procedures is not detailed in the available resources .

- Results : More research in this area has been recommended .

-

Treatment of Insomnia in Specific Populations

- Field : Medical Science

- Application : Zopiclone is used in the treatment of insomnia in specific populations, such as the elderly and those with liver disease .

- Method : The specific method of application or experimental procedures is not detailed in the available resources .

- Results : The specific results or outcomes obtained are not detailed in the available resources .

-

Detection in Biological Fluids

- Field : Bioanalytical Chemistry

- Application : “®-Zopiclone” and “(S)-Zopiclone” (eszopiclone) can be determined in human hair by micropulverized extraction and chiral liquid chromatography/high resolution mass spectrometry .

- Method : The specific method of application or experimental procedures is not detailed in the available resources .

- Results : The specific results or outcomes obtained are not detailed in the available resources .

安全和危害

This would involve detailing the safety precautions that must be taken when handling “®-Zopiclone”, as well as the hazards it poses to human health and the environment.

未来方向

This would involve discussing potential future research directions for “®-Zopiclone”, including potential applications, areas of interest, and unanswered questions.

Please consult a qualified professional or trusted source for specific information about “®-Zopiclone”.

属性

IUPAC Name |

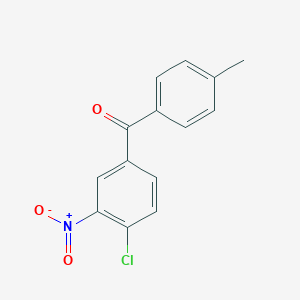

[(7R)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBSUAFBMRNDJC-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C(=O)O[C@@H]2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40160758 | |

| Record name | Zopiclone, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Zopiclone | |

CAS RN |

138680-08-7 | |

| Record name | Zopiclone, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138680087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zopiclone, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZOPICLONE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A997Q53NR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B114003.png)

![3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B114065.png)

![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)

![4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene](/img/structure/B114129.png)